4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a phenylamine group, which is further connected to a pyridazine ring substituted with a pyrazole moiety. Structural characterization of related compounds has been performed using X-ray crystallography and spectroscopic methods (e.g., ¹H NMR, IR) .
Properties
IUPAC Name |
4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-3-5-16(6-4-15)21(28)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-2-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERQAKYQZHDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, also referred to by its CAS number 1019105-14-6, is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The compound features a complex structure characterized by multiple aromatic rings and heterocycles, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1019105-14-6 |
| Molecular Formula | C21H18N6O |
| Molecular Weight | 370.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound acts primarily as an inhibitor of specific G protein-coupled receptors (GPCRs), particularly those involved in platelet aggregation and inflammatory responses. Its ability to modulate these pathways suggests potential applications in treating cardiovascular diseases and inflammatory conditions.
GPCR Interaction
The compound's interaction with GPCRs leads to alterations in intracellular signaling pathways, notably the modulation of calcium ion levels through inositol trisphosphate signaling. This mechanism is crucial for understanding its effects on cellular functions such as platelet aggregation and vascular inflammation .
Antiplatelet Activity
One of the most notable biological activities of this compound is its role as a potent antagonist of the P2Y12 receptor. This receptor is critical for ADP-induced platelet aggregation. Studies have shown that this compound exhibits high selectivity and reversibility in inhibiting this receptor, making it a candidate for developing new antiplatelet therapies .
Anti-inflammatory Effects
In addition to its antiplatelet properties, the compound has demonstrated anti-inflammatory effects in various preclinical models. It appears to inhibit the activation of inflammatory pathways mediated by cytokines, suggesting its potential utility in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
-
Antiplatelet Efficacy Study :
- A high-throughput screening campaign identified the compound as a leading candidate for P2Y12 inhibition.
- Results indicated a significant reduction in platelet aggregation in vitro compared to control groups.
-
Inflammation Model :
- In vivo studies using animal models of asthma showed that treatment with the compound resulted in reduced airway hyperresponsiveness and lower levels of pro-inflammatory cytokines.
- These findings suggest that the compound may offer therapeutic benefits in managing asthma symptoms.
-
Safety Profile Assessment :
- Toxicological assessments conducted on animal models indicated a favorable safety profile with no significant adverse effects at therapeutic doses.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer research and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines.
- Cell cycle arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, leading to reduced tumor growth.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and pyridazine moieties can significantly influence biological activity. For instance:
- Substituent variations : Altering the methyl group on the pyrazole ring or introducing different functional groups can enhance potency and selectivity against specific targets.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Characterization
- Biological Evaluation
Comparison with Similar Compounds
Structural Features
The target compound shares a pyridazine-pyrazole core with N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (C₁₄H₁₃N₅), but lacks the benzamide group, resulting in a lower molecular weight (251.29 vs. 384.44) . Key structural differences include:
- Substituents on the benzamide/phenyl group: The methyl group in the target compound contrasts with bromo (C₂₀H₁₅BrN₆O, 435.285) or trifluoromethyl substituents in analogs like 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide .
- Linker flexibility: The ethylamino linker in 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (C₁₇H₁₈N₆O, 322.36) introduces conformational flexibility compared to the rigid phenyl group in the target compound .
Structure-Activity Relationship (SAR)
- Benzamide substituents : Methyl groups enhance metabolic stability compared to bromo or trifluoromethyl groups, which may increase toxicity risks .
- Pyridazine-pyrazole system : This moiety facilitates hydrogen bonding and π-π stacking with kinase ATP pockets, critical for inhibitory activity .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | Potential Activity |
|---|---|---|---|---|
| 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | C₂₂H₂₀N₆O | 384.44 | Methyl benzamide | Kinase inhibition (hypothesized) |
| N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine | C₁₄H₁₃N₅ | 251.29 | Pyridazine-pyrazole | Not reported |
| 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (1019105-34-0) | C₂₀H₁₅BrN₆O | 435.285 | Bromo benzamide | Not reported |
| 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (957505-35-0) | C₁₇H₁₈N₆O | 322.36 | Ethylamino linker | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
